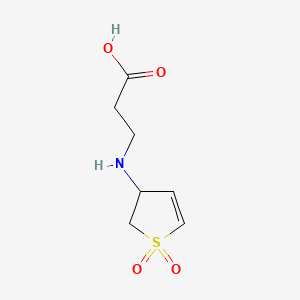
3-(1,1-Dioxo-2,3-dihydro-1H-1lambda*6*-thiophen-3-ylamino)-propionic acid
Vue d'ensemble
Description
3-(1,1-Dioxo-2,3-dihydro-1H-1lambda*6*-thiophen-3-ylamino)-propionic acid, also known as 3-DTA, is a synthetic organic compound that has been studied for its potential applications in chemical synthesis and scientific research. 3-DTA is a member of the dioxo-thiophen-ylamino-propionic acid family, which is composed of compounds that contain a carboxylic acid group, a thiophene ring, and a nitrogen-containing amine group. 3-DTA is an important building block for the synthesis of other compounds, as well as a useful reagent in various laboratory experiments.
Applications De Recherche Scientifique
Neuroprotective Agent in Clinical Trials
3-(1,1-Dioxo-2,3-dihydro-1H-1lambda6-thiophen-3-ylamino)-propionic acid has been highlighted in neuropharmacology research. Specifically, a compound named YM872 has been studied for its potential neuroprotective effects, particularly in the context of acute stroke treatment in humans. YM872 exhibits potent inhibitory effects on AMPA binding, a factor in neurological damage, and has shown promising results in reducing infarct volume and improving neurological deficits in animal models of cerebral ischemia (Takahashi et al., 2006).
Pharmacological and Biological Effects of Derivatives
Chlorogenic Acid (CGA), a derivative, has been extensively studied due to its wide range of pharmacological and biological effects. CGA exhibits a plethora of therapeutic roles including antioxidant, hepatoprotective, cardioprotective, anti-inflammatory, neuroprotective, anti-obesity, antiviral, antimicrobial, and anti-hypertensive activities. It also plays a crucial role in modulating lipid and glucose metabolism, which may be beneficial for treating disorders like hepatic steatosis, cardiovascular diseases, diabetes, and obesity (Naveed et al., 2018).
Antioxidant Activity and Methodologies
Significant research has been dedicated to understanding the antioxidant properties of related compounds and the methodologies used to determine antioxidant activity. Studies have presented critical analysis of various tests used to assess antioxidant activity, shedding light on their detection mechanisms, applicability, and the advantages and disadvantages of these methods. Such research is pivotal for the advancement of antioxidant analysis and the determination of antioxidant capacity in complex samples (Munteanu & Apetrei, 2021).
Biologically Active Dietary Polyphenol
CGA, as a biologically active dietary polyphenol, has been recognized for its wide range of therapeutic and protective roles. It's an important compound naturally found in green coffee extracts and tea, known for its significant biological and pharmacological effects, including hepatoprotective, anti-inflammatory, and CNS stimulatory activities. CGA's ability to influence lipid and glucose metabolism makes it a potential natural safeguard food additive and a subject of interest for further research to optimize its biological and pharmacological effects (Naveed et al., 2018).
Propriétés
IUPAC Name |
3-[(1,1-dioxo-2,3-dihydrothiophen-3-yl)amino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO4S/c9-7(10)1-3-8-6-2-4-13(11,12)5-6/h2,4,6,8H,1,3,5H2,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEKLHVOLHIRKQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=CS1(=O)=O)NCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




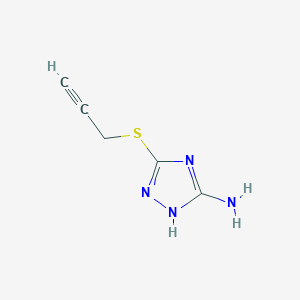
![Dibenzo[b,f]oxepine-10-carboxylic acid](/img/structure/B3143917.png)
![(5aR,8aR,9R)-5-[[(4aR,7R,8R,8aS)-7,8-dihydroxy-2-thiophen-2-yl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B3143929.png)
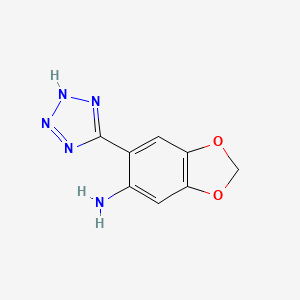
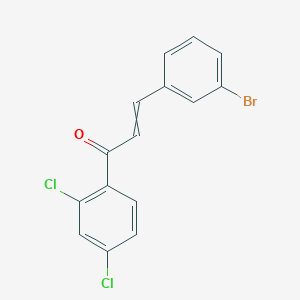


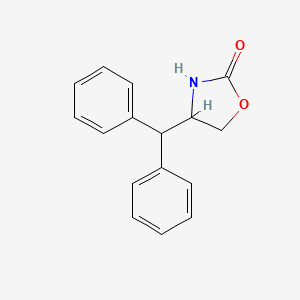
![(1R,2S,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-methanol](/img/structure/B3143971.png)
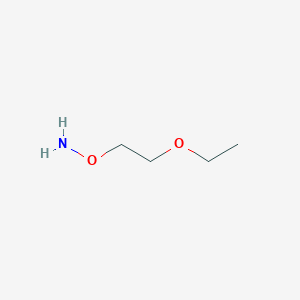
![Octahydro-1H-cyclopenta[c]pyridine](/img/structure/B3144009.png)
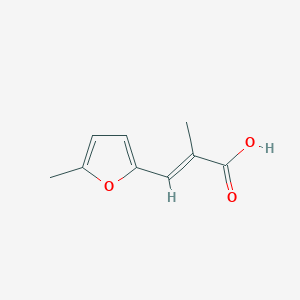
![4-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3144020.png)